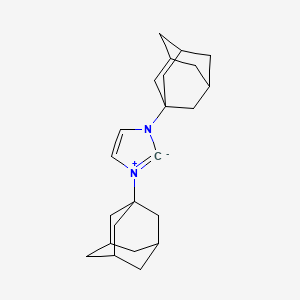

1,3-Diadamantylimidazol-2-ylidene

Descripción

Genesis of Stable Carbene Chemistry: The Role of 1,3-Diadamantylimidazol-2-ylidene

The paradigm shifted dramatically in 1991 when the research group of Anthony J. Arduengo III reported the synthesis and isolation of this compound. chemrxiv.orgdntb.gov.uaacs.org This landmark achievement, detailed in the Journal of the American Chemical Society, described the preparation of a stable, crystalline carbene by the deprotonation of its corresponding imidazolium (B1220033) salt precursor. scripps.eduacs.org

The isolated this compound proved to be a remarkably robust compound, indefinitely stable at room temperature in the absence of air and moisture, and exhibiting a high melting point without decomposition. researchgate.net This unprecedented stability was initially attributed to the significant steric hindrance provided by the two bulky adamantyl groups attached to the nitrogen atoms, which were thought to physically shield the reactive carbene center from external reagents. researchgate.net However, X-ray crystallographic analysis revealed that the N-C bonds within the carbene's heterocyclic ring were longer than those in the parent imidazolium salt, suggesting that electronic effects, and not just steric bulk, were at play in its stabilization. researchgate.net The isolation of this compound challenged long-held beliefs and catalyzed a global resurgence of interest in carbene chemistry. chemrxiv.org

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₂₃H₃₂N₂ | gist.ac.krrsc.org |

| Molecular Weight | 336.51 g/mol | gist.ac.krrsc.org |

| Appearance | Crystalline Solid | researchgate.netchemrxiv.org |

| Melting Point | 240–241 °C (without decomposition) | researchgate.net |

| Stability | Stable at room temperature under inert atmosphere | researchgate.net |

| CAS Number | 131042-77-8 | gist.ac.krrsc.org |

Evolution of NHC Ligand Design and Applications in Modern Chemistry

The successful isolation of this compound was not an end point but a beginning, sparking a new era of ligand design and development in organometallic chemistry and catalysis. gist.ac.kr Chemists quickly recognized that the steric and electronic properties of NHCs could be systematically modified by changing the substituents on the nitrogen atoms and altering the heterocyclic backbone. scripps.educhalmers.se This tunability allowed for the creation of a vast library of NHC ligands tailored for specific catalytic applications. chemistryviews.org

Following Arduengo's discovery, new families of NHCs were developed, most notably those bearing aryl substituents such as mesityl (IMes) and 2,6-diisopropylphenyl (IPr). researchgate.net These ligands, along with their saturated backbone analogues (SIMes and SIPr), became mainstays in catalysis. acs.org Research demonstrated that the choice of NHC ligand has a profound impact on catalytic performance. For instance, in certain copper-catalyzed reactions, the IPr ligand showed superior reactivity compared to its IMes, SIMes, and SIPr counterparts. rsc.org In other systems, such as nickel-catalyzed amination, IMes was found to be more active at lower temperatures, while IPr and IMes exhibited similar activities at elevated temperatures. rsc.org

This ability to fine-tune the ligand framework has established NHCs as powerful tools in a wide array of chemical transformations. orgchemres.org In transition-metal catalysis, NHC-metal complexes are highly effective in cross-coupling reactions like the Suzuki, Heck, and Buchwald-Hartwig reactions, where they often provide greater stability and activity than traditional phosphine (B1218219) ligands. researchgate.netorgchemres.orgnih.gov Beyond their role as spectator ligands, NHCs also function as potent organocatalysts, enabling reactions such as the benzoin (B196080) condensation and various annulations through unique reactivity modes like umpolung (polarity inversion). nih.govacs.orgrsc.org

| Ligand | Full Name | Key Feature | Common Application Area |

|---|---|---|---|

| IAd | This compound | First isolated stable carbene; highly bulky | Pioneering studies, proof-of-concept |

| IMes | 1,3-Dimesitylimidazol-2-ylidene | Bulky aryl substituents; commercially available | Grubbs catalysts for olefin metathesis, cross-coupling |

| IPr | 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene (B1246174) | Very bulky aryl substituents; provides high steric protection | Cross-coupling, nickel and copper catalysis |

| SIPr | 1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene | Saturated backbone; more flexible and a better π-acceptor than IPr | Cross-coupling, reactions requiring enhanced stability |

| SIMes | 1,3-Dimesitylimidazolidin-2-ylidene | Saturated backbone version of IMes; increased flexibility | Cross-coupling, organocatalysis |

Structure

2D Structure

Propiedades

Fórmula molecular |

C23H32N2 |

|---|---|

Peso molecular |

336.5 g/mol |

Nombre IUPAC |

1,3-bis(1-adamantyl)-2H-imidazol-1-ium-2-ide |

InChI |

InChI=1S/C23H32N2/c1-2-25(23-12-19-6-20(13-23)8-21(7-19)14-23)15-24(1)22-9-16-3-17(10-22)5-18(4-16)11-22/h1-2,16-21H,3-14H2 |

Clave InChI |

HPESDZAFNBMVII-UHFFFAOYSA-N |

SMILES canónico |

C1C2CC3CC1CC(C2)(C3)N4C=C[N+](=[C-]4)C56CC7CC(C5)CC(C7)C6 |

Origen del producto |

United States |

Synthetic Methodologies and Precursor Chemistry of 1,3 Diadamantylimidazol 2 Ylidene

Strategies for Imidazolium (B1220033) Salt Precursors

The synthesis of the direct precursor to 1,3-Diadamantylimidazol-2-ylidene, the 1,3-diadamantylimidazolium salt, is a critical first step. While various methods exist for the synthesis of 1,3-dialkylimidazolium salts, the introduction of the bulky adamantyl groups presents specific synthetic challenges. acs.org

One common and direct strategy involves the condensation of glyoxal, two equivalents of a primary amine, and paraformaldehyde. researchgate.net In the case of the 1,3-diadamantylimidazolium salt, this would involve the reaction of glyoxal with 1-adamantylamine and paraformaldehyde. This one-pot synthesis is often advantageous due to its efficiency. However, the steric hindrance of the adamantyl group may necessitate modified reaction conditions, such as higher temperatures or longer reaction times, to achieve a good yield.

Another well-established method is the multi-step synthesis starting from imidazole (B134444). This involves the sequential N-alkylation of the imidazole ring. pleiades.online For the synthesis of a symmetrically substituted imidazolium salt like the 1,3-diadamantyl derivative, this would typically proceed through the initial reaction of imidazole with an adamantyl halide (e.g., 1-bromoadamantane) to form 1-adamantylimidazole. Subsequent quaternization of the remaining nitrogen atom with another equivalent of an adamantyl halide would yield the desired 1,3-diadamantylimidazolium salt. This stepwise approach allows for more control over the substitution pattern, which is particularly useful for the synthesis of unsymmetrically substituted NHC precursors.

The choice of the counter-ion for the imidazolium salt (e.g., chloride, bromide, tetrafluoroborate) is determined by the reagents used in the synthesis and can influence the salt's solubility and stability. For instance, using a protic acid like HBF4 in the one-pot condensation method directly yields the tetrafluoroborate salt. researchgate.net

| Method | Reactants | Key Features | Potential Challenges with Adamantyl Groups |

| One-Pot Condensation | Glyoxal, 1-Adamantylamine, Paraformaldehyde | Efficient, single-step synthesis. | Steric hindrance may lower reaction rates and yields. |

| Stepwise Alkylation | Imidazole, 1-Adamantyl Halide | Controlled synthesis, suitable for unsymmetrical derivatives. | Can be a longer process with intermediate purification steps. |

Deprotonation Routes to the Free Carbene

The final step in the synthesis of this compound is the deprotonation of its imidazolium salt precursor. The acidity of the proton at the C2 position of the imidazolium ring is significantly enhanced, making it susceptible to removal by a strong base. researchgate.net The resulting free carbene is a stable yet reactive species. rsc.orgnih.gov

The choice of base is crucial for a successful deprotonation without unwanted side reactions. Strong, non-nucleophilic bases are generally preferred to avoid addition to the imidazolium ring. Commonly used bases for this transformation include:

Potassium tert-butoxide (KOtBu): A strong, sterically hindered base that is effective in deprotonating a wide range of imidazolium salts. The reaction is typically carried out in an aprotic organic solvent like tetrahydrofuran (THF) or toluene.

Potassium bis(trimethylsilyl)amide (KHMDS): Another powerful, non-nucleophilic base that is highly effective for generating free carbenes. beilstein-journals.org Its high solubility in many organic solvents makes it a versatile choice.

Sodium hydride (NaH): A strong base that can also be used for the deprotonation of imidazolium salts.

The general procedure involves treating a solution or suspension of the 1,3-diadamantylimidazolium salt with the chosen base under an inert atmosphere (e.g., nitrogen or argon) to prevent the degradation of the highly reactive free carbene. The progress of the reaction can be monitored by techniques such as NMR spectroscopy, observing the disappearance of the acidic C2-H proton signal. Following the deprotonation, the free carbene can either be used in situ for subsequent reactions or isolated as a crystalline solid.

Comparison with Other Bulky NHC Synthetic Approaches

The synthesis of this compound shares common principles with the preparation of other bulky N-heterocyclic carbenes, yet the unique nature of the adamantyl substituent introduces specific considerations. A comparison with other widely used bulky NHCs, such as those bearing 2,6-diisopropylphenyl (IPr), cyclohexyl (ICy), and tert-butyl groups, highlights these differences.

The primary challenge in the synthesis of sterically demanding NHCs lies in the precursor formation. While the synthesis of the imidazolium precursors for IPr and other aryl-substituted NHCs often involves the condensation of the corresponding aniline with glyoxal and formaldehyde, the accessibility and reactivity of the primary amine precursor is a key factor. 1-Adamantylamine is a commercially available starting material, making the synthesis of the adamantyl-substituted NHC precursor feasible.

The steric bulk of the N-substituents can significantly impact the efficiency of both the imidazolium salt formation and the subsequent deprotonation. While the adamantyl group is exceptionally bulky, its three-dimensional, cage-like structure can sometimes lead to different steric interactions compared to the more "planar" bulk of aryl groups like in IPr. This can influence the stability of the resulting metal complexes and their catalytic activity. nih.gov

The table below provides a comparative overview of the synthetic aspects of different bulky NHCs.

| NHC | N-Substituent | Precursor Amine/Halide Availability | Synthetic Considerations |

| IAd | 1-Adamantyl | Readily available | High steric bulk may require forcing reaction conditions. |

| IPr | 2,6-Diisopropylphenyl | Readily available | Well-established procedures, generally high yields. |

| ICy | Cyclohexyl | Readily available | Synthesis is generally straightforward. researchgate.net |

| ItBu | tert-Butyl | Readily available | Prone to elimination side reactions under harsh conditions. |

Fundamental Electronic Structure and Reactivity Profiles of 1,3 Diadamantylimidazol 2 Ylidene

Theoretical Considerations of Carbene Electronic States (Singlet vs. Triplet) and Ground State Character

N-heterocyclic carbenes, including 1,3-diadamantylimidazol-2-ylidene, are characterized by a singlet ground state. This is in contrast to simpler carbenes like methylene (B1212753) (CH₂) which possess a triplet ground state. The stability of the singlet state in NHCs is a direct consequence of the electronic influence of the adjacent nitrogen atoms. These nitrogen atoms, through σ-electron withdrawal and π-electron donation, stabilize the electronic structure of the carbene center.

The two lone-pair electrons of the carbene are located in a σ-type orbital in the plane of the ring, while a vacant p_z-orbital is perpendicular to it. The nitrogen atoms' lone pairs participate in π-delocalization within the imidazole (B134444) ring, which increases the energy of the vacant p_z-orbital. This electronic arrangement results in a large energy gap between the singlet ground state and the first excited triplet state (the singlet-triplet gap, ΔE_ST). nih.gov For related N-heterocyclic carbenes, this gap is substantial, often calculated to be in the range of 75-85 kcal/mol. nih.gov This large energy difference effectively prevents intersystem crossing, meaning the reactivity of this compound is exclusively that of its singlet state under typical reaction conditions. nih.govnih.gov

Key Electronic Features:

Ground State: Singlet (two electrons paired in a σ-orbital)

Key Orbitals: A filled sp²-hybridized σ-type orbital and a vacant p_z orbital at the carbene carbon.

Singlet-Triplet Gap (ΔE_ST): A large energy gap, rendering the triplet state thermally inaccessible. nih.govnih.gov

Nucleophilicity and Electrophilicity of the Carbene Center

The reactivity of this compound is dominated by the dual electronic nature of its carbene carbon. The filled σ-type lone pair orbital makes the carbene center a potent nucleophile and a strong σ-donor ligand in organometallic complexes. Simultaneously, the vacant p_z-orbital imparts Lewis acidic or electrophilic character.

The nucleophilicity of NHCs can be quantified using Mayr's nucleophilicity scale, which relates reaction rates to the parameters of the reacting nucleophile (N, sN) and electrophile (E) through the equation: log k = sN(N + E). uni-muenchen.deprinceton.edu N-heterocyclic carbenes are among the most powerful neutral C-nucleophiles on this comprehensive scale, with N parameters often exceeding 20. lmu.de The adamantyl groups, being electron-donating alkyl substituents, further enhance the electron density at the carbene center, augmenting its intrinsic nucleophilicity compared to NHCs with electron-withdrawing substituents.

While primarily nucleophilic, the electrophilic character of the vacant p-orbital is crucial for its catalytic activity, particularly in stabilizing intermediates. This dual character allows the carbene to activate substrates in ways that are inaccessible to purely nucleophilic or electrophilic reagents.

Influence of Adamantyl Substituents on Electronic and Steric Properties

The two 1-adamantyl groups are the defining structural feature of this compound, imparting profound steric and electronic effects.

Electronic Effects: The adamantyl groups are electron-donating via induction. This effect increases the electron density on the nitrogen atoms and, by extension, on the carbene carbon. This enhanced electron density boosts the carbene's σ-donating ability and nucleophilicity, making it a more potent catalyst in certain reactions compared to NHCs bearing less donating or electron-withdrawing groups.

Steric Effects: The most significant contribution of the adamantyl groups is their immense steric bulk. This property is often quantified using the "percent buried volume" (%Vbur), which measures the percentage of the volume around a metal center that is occupied by the ligand. researchgate.netrsc.org The this compound ligand possesses a very large %Vbur, indicating substantial steric shielding. nih.gov However, computational studies reveal that the steric influence is highly directional; the bulk of the adamantyl groups is oriented away from the active site in the plane of the carbene. nih.gov This creates a protected, yet accessible, coordination environment that can influence the regioselectivity of catalytic reactions by controlling the approach of substrates. nih.govrsc.org This unique steric profile can prevent the formation of undesired side products and stabilize reactive intermediates or metal centers. nih.gov

| Property | Description | Influence of Adamantyl Groups |

|---|---|---|

| Electronic Effect | Inductive electron donation from the alkyl framework. | Increases electron density and nucleophilicity of the carbene center. |

| Steric Bulk (%Vbur) | A measure of the ligand's size within the coordination sphere of a metal. | Very high, providing significant steric protection. nih.gov |

| Steric Profile | The three-dimensional arrangement of the steric bulk. | Directs bulk away from the active site, creating a unique pocket that influences substrate approach. nih.govnih.gov |

Umpolung Reactivity via Acyl Anion Equivalents

One of the most powerful applications of N-heterocyclic carbenes, including this compound, is their ability to induce "Umpolung" or polarity inversion. In typical carbonyl chemistry, the carbonyl carbon is electrophilic. NHCs can reverse this reactivity, making the carbonyl carbon nucleophilic through the formation of an acyl anion equivalent.

The most classic example of this is the benzoin (B196080) condensation. wikipedia.org The mechanism, first proposed in a related system by Breslow, involves the nucleophilic attack of the carbene on an aldehyde. nih.gov This is followed by a proton transfer to generate a key intermediate known as the "Breslow intermediate." This species is effectively a masked acyl anion, possessing a nucleophilic carbon. This intermediate can then attack a second molecule of the aldehyde, ultimately leading to the formation of an α-hydroxy ketone (a benzoin) and regeneration of the NHC catalyst. researchgate.netscribd.comscienceasia.org The high nucleophilicity and appropriate steric profile of this compound make it an effective catalyst for such transformations.

This concept extends to other important reactions, such as the Stetter reaction and homoenolate reactivity, where the NHC generates a nucleophilic species from an aldehyde or an α,β-unsaturated aldehyde, respectively. nih.gov

Coordination Chemistry and Metal Complexes of 1,3 Diadamantylimidazol 2 Ylidene

Ligand Properties and Coordination Modes with Transition Metals

N-heterocyclic carbenes have become ubiquitous ligands in coordination chemistry, often serving as alternatives to traditional phosphine (B1218219) ligands. Their utility stems from their strong σ-donating character and the ability to tune their steric and electronic properties by modifying the substituents on the nitrogen atoms. 1,3-Diadamantylimidazol-2-ylidene (IAd) is a prime example of a sterically demanding NHC that imparts specific characteristics to its metal complexes.

The bond between a metal and the carbene carbon of an NHC ligand is predominantly a strong σ-bond, formed by the donation of the carbene's lone pair of electrons into a vacant orbital on the metal center. This strong σ-donation is a defining feature of NHCs, contributing to the formation of highly stable metal complexes. The degree of σ-donation can be quantified using the Tolman Electronic Parameter (TEP), which is determined by analyzing the C-O stretching frequency in nickel-carbonyl complexes of the type [LNi(CO)₃]. A lower stretching frequency indicates a more electron-donating ligand. While specific TEP values for this compound are not extensively documented, it is classified as a very strong σ-donor, comparable to other bulky alkyl-substituted NHCs. This strong donor capacity significantly influences the electronic environment of the metal center it coordinates to. The metal-carbon bond in NHC complexes is generally strong, indicating a stable coordination.

The most prominent feature of this compound is the immense steric bulk imparted by the two adamantyl substituents. This steric hindrance plays a crucial role in stabilizing metal complexes by encapsulating the metal center, thereby preventing decomposition pathways and discouraging the coordination of multiple ligands. The steric properties of a ligand are often quantified by the ligand cone angle (θ), a concept first introduced for phosphine ligands. The cone angle is a measure of the solid angle that the ligand occupies around the metal center.

Another, more modern, parameter to describe the steric bulk is the percent buried volume (%Vbur), which calculates the percentage of the volume of a sphere around the metal that is occupied by the ligand. For bulky NHCs, these steric parameters are critical in determining the coordination number of the resulting metal complex and the reactivity of the catalyst. The large adamantyl groups in this compound result in a large cone angle and percent buried volume, which can facilitate the formation of low-coordinate, highly reactive species. This steric bulk is a key factor in the catalytic activity of its cobalt complex, for example, where it is thought to govern the high selectivity in hydrosilylation reactions.

Table 1: Comparison of Steric Properties of Common NHC Ligands

| Ligand | Substituents | Cone Angle (°) |

|---|---|---|

| IMes | 2,4,6-Trimethylphenyl | 190 |

| SIMes | 2,4,6-Trimethylphenyl (saturated backbone) | 185 |

| IPr | 2,6-Diisopropylphenyl | 175 |

| SIPr | 2,6-Diisopropylphenyl (saturated backbone) | 170 |

Note: Cone angle values can vary depending on the method of calculation and the specific complex.

Formation of Metal-NHC Complexes (e.g., Ru, Rh, Pd, Co, Pt, Au)

Metal complexes of this compound can be synthesized through various methods. A common route involves the deprotonation of the corresponding imidazolium (B1220033) salt precursor with a strong base to generate the free carbene, which is then reacted in situ with a suitable metal precursor. Another method is transmetalation, often involving an intermediate silver-NHC complex.

While specific synthetic details for all the listed metal complexes of this compound are not extensively detailed in all literature, examples with closely related bulky NHCs are widespread. For instance, ruthenium-based olefin metathesis catalysts are often prepared by reacting a ruthenium precursor with a free NHC. nih.gov Similarly, rhodium(I) and palladium(II) complexes with various NHCs are well-established. nih.govrsc.org

A specific example is the formation of a cobalt(I) silyl (B83357) complex, [Co(IAd)(PPh₃)(SiHPh₂)], which highlights the ability of the IAd ligand to stabilize reactive cobalt species. wikipedia.org The synthesis of cobalt-NHC complexes can be achieved by reacting a cobalt precursor like (η⁵-C₅H₅)Co(PPh₃)₂ with the free carbene. researchgate.net Gold(I)-NHC complexes are typically synthesized by reacting a gold(I) precursor, such as (Me₂S)AuCl, with the NHC. Platinum(II) complexes can be prepared from precursors like K₂PtCl₄ or by ligand substitution reactions on existing platinum complexes. nih.govscirp.org

Influence of NHC Ligands on Metal Center Electronic Environment and Stability

The combination of strong σ-donation and significant steric protection makes this compound an excellent ligand for stabilizing metal centers in various oxidation states, including those that are typically unstable. The bulky adamantyl groups create a protective pocket around the metal, hindering intermolecular reactions that could lead to decomposition and limiting the access of substrates, which can lead to higher selectivity in catalytic reactions. The robustness of the M-C(NHC) bond contributes significantly to the thermal stability of the resulting complexes, making them suitable for applications under demanding reaction conditions.

Coordination Chemistry with Main Group Elements

While the coordination chemistry of NHCs is dominated by transition metals, their strong nucleophilic and basic character also allows for the formation of stable complexes with main group elements. nih.govnih.govrsc.org 2,3-Dihydroimidazol-2-ylidenes react with a variety of main group element compounds. rsc.org

A specific example involving this compound is its reaction with diethylmagnesium (Et₂Mg) to form a magnesium-NHC complex. rsc.org This demonstrates the ability of even highly electropositive metals to form stable adducts with this carbene.

The general reactivity of this class of carbenes extends to other main group elements. They are known to form adducts with:

Group 1 elements: Reactions with lithium, sodium, and potassium amides have been reported to form the corresponding NHC adducts. rsc.org

Group 2 elements: Besides magnesium, a beryllium-NHC complex has also been synthesized. rsc.org

Group 13 elements: Complexes with aluminum, gallium, and indium have been prepared. For instance, indium(I) chloride reacts with NHCs to form dinuclear indium(II) complexes. rsc.org

Group 14 elements: Adducts with silicon, germanium, and tin compounds are known.

Group 15 and 16 elements: Reactions with compounds of phosphorus, arsenic, sulfur, and selenium have also been documented, showcasing the broad scope of NHC coordination chemistry beyond transition metals. rsc.org

Table 2: Summary of Compound Names Mentioned

| Compound Name | Metal/Element | Ligands |

|---|---|---|

| This compound (IAd) | - | - |

| [LNi(CO)₃] | Nickel | NHC, Carbonyl |

| [Co(IAd)(PPh₃)(SiHPh₂)] | Cobalt | IAd, Triphenylphosphine, Diphenylsilane |

| (η⁵-C₅H₅)Co(PPh₃)₂ | Cobalt | Cyclopentadienyl, Triphenylphosphine |

| (Me₂S)AuCl | Gold | Dimethylsulfide, Chloride |

| K₂PtCl₄ | Platinum | Chloride |

| Diethylmagnesium (Et₂Mg) | Magnesium | Ethyl |

| Indium(I) chloride (InCl) | Indium | Chloride |

| IMes | - | 2,4,6-Trimethylphenyl |

| SIMes | - | 2,4,6-Trimethylphenyl (saturated backbone) |

| IPr | - | 2,6-Diisopropylphenyl |

Advanced Spectroscopic and Computational Investigations of 1,3 Diadamantylimidazol 2 Ylidene

The unique steric and electronic properties of 1,3-diadamantylimidazol-2-ylidene, a prominent member of the N-heterocyclic carbene (NHC) family, have prompted detailed investigations using sophisticated spectroscopic and computational methods. These advanced techniques move beyond simple identification to provide deep insights into the molecule's electronic structure, bonding characteristics, and dynamic behavior, which are crucial for understanding its reactivity and effectiveness as a ligand in catalysis.

Ligand Design and Structure Activity Relationships with 1,3 Diadamantylimidazol 2 Ylidene Analogs

Steric and Electronic Tuning by N-Substituent Modification

The N-substituents of an N-heterocyclic carbene play a pivotal role in defining its character. These groups are primary modulators of both the steric environment around the carbene carbon and the electronic properties of the ligand. In the case of 1,3-diadamantylimidazol-2-ylidene, the adamantyl groups are exceptionally bulky, creating a highly congested space around the metal center to which it coordinates. This steric bulk can be a significant advantage in promoting the stability of catalytic species and influencing the regioselectivity of reactions.

The modification of N-substituents is a common strategy for tuning NHC properties. For instance, replacing an adamantyl group with a different alkyl or aryl moiety would directly impact the steric and electronic nature of the carbene. While extensive studies on a wide range of unsymmetrical N-adamantyl, N'-alkyl/aryl imidazol-2-ylidene analogs are not broadly documented in the literature, the principles of such modifications are well-established. For example, the synthesis of unsymmetrical imidazolium (B1220033) salts, the precursors to NHCs, can be achieved through methods like direct quaternization of N-substituted imidazoles with arylboronic acids. rsc.org

A study involving a novel bidentate carboxylate chelating N-heterocyclic carbene incorporated an adamantyl moiety to facilitate supramolecular complex formation. nih.gov This highlights the use of the adamantyl group not just for its steric bulk but also as a functional handle for specific molecular interactions. nih.gov The synthesis of such modified ligands, for instance, can involve the reaction of a functionalized imidazole (B134444) with an adamantyl-containing reactant. nih.gov The thermal properties and stability of the resulting imidazolium salts, and subsequently the NHC, are influenced by the nature of all substituents and the counter-ion. nih.gov

Backbone Modifications and Their Impact on Carbene Properties

Beyond the N-substituents, the imidazolylidene backbone itself can be chemically altered to further modulate the properties of the NHC ligand. Modifications to the C4 and C5 positions of the imidazole ring can have a subtle yet significant influence on the ligand's stereoelectronic profile.

For other N-heterocyclic carbenes, such as those based on the 1,3-dimesitylimidazol-2-ylidene (IMes) framework, the influence of backbone substitution has been probed. nih.govnih.gov For example, the fusion of a benzene (B151609) ring to the imidazole backbone to create a benzimidazole-based NHC (a BMes ligand) results in slight changes to the steric and electronic parameters when compared to its parent IMes. nih.gov These subtle electronic alterations can translate into noticeable differences in the catalytic behavior of the corresponding metal complexes. nih.gov While specific examples of backbone-modified this compound are not prevalent in the literature, these findings on related systems underscore the potential of this strategy for fine-tuning carbene properties. The introduction of electron-withdrawing or electron-donating groups on the backbone, for instance, would directly influence the σ-donating ability of the carbene.

Comparative Studies with Other NHC Ligands (e.g., IMes, IPr)

A meaningful way to understand the properties of this compound is to compare it with other commonly employed NHC ligands, such as 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (IMes) and 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (B1246174) (IPr). These ligands are benchmarks in the field, and their steric and electronic parameters have been extensively studied.

The primary metrics used for these comparisons are the Tolman electronic parameter (TEP) and the percent buried volume (%Vbur). The TEP is a measure of a ligand's electron-donating ability, determined by the CO stretching frequency of a [LNi(CO)₃] or related metal-carbonyl complex. wikipedia.org A lower TEP value indicates a more strongly electron-donating ligand. The %Vbur quantifies the steric bulk of a ligand by calculating the percentage of the volume of a sphere around the metal center that is occupied by the ligand. nih.gov

While specific, experimentally determined TEP and %Vbur values for this compound are not readily found in the cited literature, a qualitative assessment can be made. The adamantyl groups are significantly bulky, suggesting that the %Vbur for this compound would be substantial, likely comparable to or even exceeding that of IPr. Electronically, alkyl-substituted NHCs are generally considered strong σ-donors.

For comparison, the established parameters for IMes and IPr provide a clear context. Studies on related benzimidazole-derived NHCs have allowed for the determination of their TEP and %Vbur, which were found to be very similar to those of IMes and the saturated version, SIMes. nih.gov This demonstrates that even subtle structural changes can be quantified and compared.

Steric and Electronic Parameters of Common NHC Ligands

| Ligand | Tolman Electronic Parameter (TEP) [cm⁻¹] | Percent Buried Volume (%Vbur) |

|---|---|---|

| IMes | 2050.2 | Not specified in results |

| IPr | 2049.6 | Not specified in results |

| This compound | Not reported in search results | Not reported in search results |

The data for IMes and IPr are based on DFT calculations of [Ni(CO)₃(NHC)] complexes. researchgate.net The lack of reported data for this compound in these comparative studies suggests that while it is a sterically imposing ligand, it is less commonly used in catalysis compared to the more extensively studied IPr and IMes. researchgate.netorganic-chemistry.org The synthesis of its precursor imidazolium salts is also a factor in its prevalence. researchgate.net

Challenges and Future Research Directions

Development of Novel Catalytic Systems

A primary challenge in employing 1,3-Diadamantylimidazol-2-ylidene lies in balancing its immense steric hindrance with catalytic activity. While bulky ligands are known to stabilize active metal centers and prevent catalyst decomposition, excessive bulk can also impede substrate approach, thereby reducing reaction rates. researchgate.net The adamantyl groups are rigid and occupy a significant portion of the metal's coordination sphere, which can be a double-edged sword.

Future research is directed towards designing catalytic systems where this pronounced steric profile is advantageous. One promising area is the stabilization of highly reactive, low-coordinate metal complexes that are otherwise difficult to isolate. The IAd ligand could act as a "steric shield," enabling novel transformations. Furthermore, the development of metal nanoparticle catalysts capped with this compound is a burgeoning field. A significant limitation in this area is achieving monodispersed nanoparticle solutions, which is crucial for efficient and reproducible catalysis. researchgate.net Designing IAd derivatives with functionalized backbones could address this challenge, leading to more robust and active nanoparticle systems. researchgate.net

Table 1: Comparison of Steric Parameters for Common N-Heterocyclic Carbene Ligands

This table provides a comparative view of the steric bulk of this compound (IAd) against other widely used NHC ligands. Note that different calculation methods may yield slightly different values.

| Ligand | Common Name | Substituents | Tolman Electronic Parameter (TEP) νCO (cm⁻¹) researchgate.net | Percent Buried Volume (%Vbur) nih.gov |

| C₁₇H₂₄N₂ | IMes | Mesityl | 2050 | 37.1 |

| C₂₉H₄₂N₂ | IPr | 2,6-Diisopropylphenyl | 2051 | 44.5 |

| C₂₃H₃₂N₂ | IAd | 1-Adamantyl | 2049 | 49.8 nih.gov |

| C₂₇H₄₄N₂ | SIPr | 2,6-Diisopropylphenyl (saturated backbone) | 2050 | 46.1 |

Mechanistic Understanding of Complex Transformations

Future research must focus on elucidating the precise role of the adamantyl groups throughout the catalytic cycle. This requires a combination of advanced experimental techniques and high-level computational studies.

Computational Chemistry: Density Functional Theory (DFT) calculations are essential to map the energy profiles of reaction pathways. These studies can reveal how the rigid adamantyl groups influence the stability of transition states in key steps like oxidative addition and reductive elimination. researchgate.net They can also model the non-covalent interactions between the ligand and substrates, which can be crucial for selectivity.

Advanced Spectroscopy: Techniques such as in-situ NMR and specialized mass spectrometry can help identify and characterize transient intermediates that are key to the catalytic cycle. For example, studies on related bulky ligands have used these methods to observe catalyst activation and decomposition pathways.

Kinetics: Detailed kinetic analysis can help quantify the impact of the ligand's steric and electronic properties on reaction rates, providing empirical data to validate computational models.

A deeper mechanistic insight will enable the rational design of more efficient catalysts and the optimization of reaction conditions, moving beyond the current trial-and-error approach. researchgate.net

Expansion into New Areas of Chemical Synthesis

While this compound has been used in established areas like cross-coupling and metathesis, a major challenge is to expand its application to new frontiers of chemical synthesis. Its unique properties may unlock reactivity and selectivity patterns that are unattainable with less bulky ligands.

Future research directions include exploring the utility of IAd-metal complexes in more demanding catalytic transformations:

C-H Bond Functionalization: The steric bulk of the IAd ligand could be instrumental in promoting challenging C-H activation reactions. It may provide the necessary stability to the metal center to withstand the harsh conditions often required, and its specific shape could direct the catalyst to a particular C-H bond, thereby controlling regioselectivity.

Polymerization Catalysis: In olefin and ring-opening polymerizations, the ligand architecture around the metal center dictates the properties of the resulting polymer. The extreme bulk of IAd could influence monomer insertion, potentially leading to polymers with novel microstructures and properties. The use of NHCs as organocatalysts in polymerization is also a growing field where bulky catalysts could offer unique control. researchgate.net

Small Molecule Activation: The strong σ-donating ability and steric protection afforded by IAd make its metal complexes prime candidates for the activation of small, inert molecules such as CO₂, N₂, or H₂. The ligand could stabilize the highly reactive species involved in these processes.

Asymmetric Catalysis: Although the parent IAd ligand is achiral, the development of chiral derivatives represents a significant future direction. Introducing chirality into the adamantyl cage or the imidazole (B134444) backbone could lead to powerful catalysts for enantioselective transformations, where the deep steric pocket created by the ligand could induce high levels of stereocontrol.

Successfully applying this ligand in these new areas will require overcoming the inherent challenge of reduced reactivity due to steric hindrance, likely through careful tuning of the metal precursor and reaction conditions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,3-diadamantylimidazol-2-ylidene, and how do reaction conditions influence yield and purity?

- The compound is synthesized via deprotonation of 1,3-diadamantylimidazolium iodide using strong bases like potassium hexamethyldisilazide (KHMDS). Key factors include solvent choice (e.g., THF or toluene), temperature control (−78°C to room temperature), and exclusion of moisture/oxygen to prevent decomposition . Crystallographic studies confirm its stability, attributed to the adamantyl groups’ steric bulk and electronic delocalization within the imidazol-2-ylidene ring .

Q. How does the electronic structure of this compound contribute to its stability as a free carbene?

- The carbene’s stability arises from (1) σ-donor strength from the nitrogen atoms, (2) π-backdonation into the empty p-orbital of the carbene carbon, and (3) steric protection by the adamantyl substituents, which hinder dimerization. X-ray diffraction and NMR studies confirm a singlet ground state with a calculated HOMO-LUMO gap of ~3.5 eV .

Q. What are the primary applications of this compound in early-stage catalytic systems?

- It serves as a ligand in nickel(0)-catalyzed amination reactions, enabling coupling of vinyl/aryl halides with NH-functionalized compounds. The carbene stabilizes low-oxidation-state metals, enhancing catalytic activity and reducing side reactions like β-hydride elimination .

Advanced Research Questions

Q. How do steric and electronic properties of this compound compare to other N-heterocyclic carbenes (NHCs) in transition-metal catalysis?

- Steric Profile : The adamantyl groups confer a Tolman cone angle of ~220°, larger than mesityl-substituted NHCs (~190°), reducing catalyst aggregation but potentially limiting substrate access .

- Electronic Parameters : Its σ-donor strength (measured via IR spectroscopy of metal-carbonyl complexes) is comparable to 1,3-diisopropylimidazol-2-ylidene, but weaker π-accepting ability due to reduced ring strain .

Q. What methodological approaches resolve contradictions in reported catalytic efficiencies of metal-1,3-diadamantylimidazol-2-ylidene complexes?

- Case Study : In nickel-catalyzed aminations, discrepancies in turnover numbers (TONs) may arise from:

- Ligand-to-metal ratio : Excess carbene can inhibit catalysis by saturating metal coordination sites.

- Substrate steric hindrance : Bulky substrates reduce TONs due to limited accessibility to the metal center.

- Reaction monitoring : Use of in situ NMR or GC-MS to track intermediate species and identify deactivation pathways (e.g., carbene dimerization) .

Q. How can spectroscopic and computational methods elucidate the carbene’s role in stabilizing unusual metal oxidation states?

- EPR and XAS : Probe electronic structure of metal complexes (e.g., Ni⁰ vs. Niᴵᴵ oxidation states).

- DFT Calculations : Predict bonding interactions (e.g., Mayer bond orders for Ni–C bonds) and reaction pathways (e.g., oxidative addition vs. ligand dissociation) .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.